1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

Description

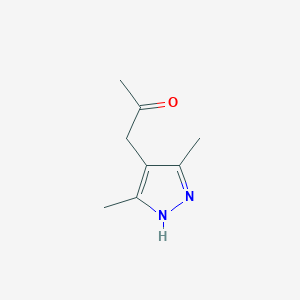

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(11)4-8-6(2)9-10-7(8)3/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNUZSMCJBZMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,5 Dimethyl 1h Pyrazol 4 Yl Acetone and Analogous Pyrazole Scaffolds

Classical Approaches to Pyrazole (B372694) Ring Formation

The foundational methods for pyrazole synthesis have been in use for over a century and remain cornerstones of heterocyclic chemistry due to their reliability and versatility. These approaches typically involve cyclocondensation or cycloaddition reactions to assemble the five-membered diazole ring.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

The most prevalent and classic route to the pyrazole nucleus is the cyclocondensation of hydrazine and its derivatives with a three-carbon component possessing electrophilic sites at the 1 and 3 positions. nih.govmdpi.com The choice of this 1,3-dielectrophilic partner dictates the substitution pattern of the resulting pyrazole.

The Knorr pyrazole synthesis, first reported in the 19th century, is a simple, rapid, and widely used approach for obtaining polysubstituted pyrazoles through the reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.govslideshare.net This reaction is fundamental to the synthesis of the 3,5-dimethylpyrazole (B48361) core, which is the parent structure of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone. The condensation of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydrazine directly yields 3,5-dimethylpyrazole. wikipedia.org The reaction proceeds via acid-catalyzed imine formation, followed by cyclization and dehydration to form the aromatic pyrazole ring. slideshare.net

A typical laboratory procedure involves dissolving hydrazine sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution, followed by the dropwise addition of acetylacetone while maintaining a cool temperature. orgsyn.org The resulting 3,5-dimethylpyrazole can be extracted and purified, yielding a white crystalline solid. orgsyn.org This 3,5-dimethylpyrazole scaffold can then be further functionalized at the 4-position to introduce the acetone (B3395972) moiety, though direct synthesis from a more complex dicarbonyl precursor is also a viable strategy.

Table 1: Knorr Synthesis of 3,5-Dimethylpyrazole

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone | Hydrazine Sulfate | 10% NaOH (aq), Ether, 15°C | 3,5-Dimethylpyrazole | 77–81% | orgsyn.org |

Another classical route involves the reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes, such as chalcones. thepharmajournal.com This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration to form a pyrazoline intermediate. nih.govmdpi.com Subsequent oxidation of the pyrazoline ring yields the aromatic pyrazole. nih.govmdpi.com This method provides access to a wide range of substituted pyrazoles, depending on the structure of the starting chalcone. thepharmajournal.comnih.gov For instance, 3,5-diaryl-1H-pyrazoles can be synthesized from the corresponding β-arylchalcones and hydrazine hydrate (B1144303). nih.gov

Table 2: General Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls

| Reactant Class 1 | Reactant Class 2 | Intermediate | Product | Key Steps | Reference |

|---|---|---|---|---|---|

| Chalcone (Ar-CO-CH=CH-Ar') | Hydrazine Hydrate | Pyrazoline | Pyrazole | Cyclocondensation, Oxidation | nih.govmdpi.com |

The cyclocondensation of acetylenic ketones with hydrazine derivatives is another long-established method for pyrazole synthesis. nih.govmdpi.com The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by attack on the alkyne, leading to the pyrazole ring. However, a significant challenge with this method, particularly when using substituted hydrazines and unsymmetrical acetylenic ketones, is the potential formation of a mixture of two regioisomers, which can be difficult to separate. mdpi.comresearchgate.net Despite this, the approach remains valuable, and research has focused on developing conditions that favor the formation of a single, desired isomer. researchgate.netresearchgate.net

Table 3: General Synthesis of Pyrazoles from Acetylenic Ketones

| Reactant Class 1 | Reactant Class 2 | Product | Noteworthy Challenge | Reference |

|---|

Cycloaddition Reactions for Pyrazole Ring Assembly (e.g., 1,3-Dipolar Cycloaddition of Diazo Compounds)

The 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition, is a powerful and direct method for constructing the pyrazole ring. nih.gov This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, typically an alkyne or an alkene. rsc.orgwikipedia.org The reaction of a diazoalkane with an alkyne directly yields a pyrazole. rsc.org If an alkene is used as the dipolarophile, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org This method is highly effective and can be conducted under thermal conditions without the need for a catalyst, offering a straightforward and "green" approach to pyrazole synthesis. rsc.orgrsc.org The regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. nih.gov

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the reactants. mdpi.com MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate can produce highly substituted, fused pyrazole systems such as dihydropyrano[2,3-c]pyrazoles. mdpi.comrsc.org These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps. rsc.org

Table 4: Example of a Four-Component Reaction for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Class | Reference |

|---|

Advanced Synthetic Strategies for Pyrazole Construction

The construction of the pyrazole ring has evolved significantly from classical condensation reactions. Modern organic synthesis now employs a range of sophisticated techniques to achieve higher yields, greater functional group tolerance, and improved selectivity. These advanced strategies include transition-metal catalysis, photoredox-initiated transformations, electrochemical approaches, and methods guided by the principles of green chemistry.

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis has become an indispensable tool for the formation of C-C and C-heteroatom bonds in pyrazole synthesis. rsc.orgresearchgate.netelsevierpure.com Catalysts based on palladium, copper, and other metals facilitate reactions that are often difficult to achieve through traditional methods.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for cross-coupling reactions to functionalize the pyrazole ring. For instance, palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes provides N-alkyl pyrazoles in high yields (up to 99%) with excellent regioselectivity and stereoselectivity. acs.org A common catalytic system for this transformation is Pd(PPh₃)₄ with 5,5′-dimethyl-2,2′-bipyridine as a ligand and trifluoroacetic acid (TFA) as an additive. acs.org Another significant application is the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, which efficiently yields N-arylpyrazoles. acs.org The use of ligands like tBuBrettPhos is crucial for the success of these reactions. acs.orgorganic-chemistry.org Furthermore, palladium catalysis enables the ring-opening of 2H-azirines with hydrazones to produce polysubstituted pyrazoles. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and environmentally friendly alternative to palladium for certain transformations. rsc.orgrsc.org Copper(I) iodide (CuI) has been effectively used to catalyze the one-pot synthesis of 1,3-diphenylpyrazole-4,5-dicarboxylates from phenylhydrazones and dialkyl ethylenedicarboxylates in the presence of a base like sodium acetate (B1210297) (NaOAc). thieme-connect.com Copper triflate (Cu(OTf)₂) has also been employed in the synthesis of pyrene-pyrazole pharmacophores via a cross-dehydrogenative coupling reaction under aerobic conditions. acs.org Additionally, a robust method for constructing 1,4-pyrazoles from arylglycines has been developed using a copper-catalyzed sydnone–alkyne cycloaddition reaction (CuSAC). acs.org

Table 1: Examples of Transition-Metal Catalyzed Pyrazole Synthesis

| Catalyst/Ligand | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄/L5, TFA | Pyrazole, Vinylcyclopropane | N-Alkyl pyrazole | ≤99 | acs.org |

| Pd(dba)₂ / tBuBrettPhos | Aryl triflate, Pyrazole | N-Arylpyrazole | High | acs.org |

| CuI / NaOAc | Phenylhydrazone, Dialkyl ethylenedicarboxylate | 1,3-Diphenylpyrazole-4,5-dicarboxylate | 73 | thieme-connect.com |

| Cu(OTf)₂ | Alkenyl hydrazone | Pyrene-pyrazole pharmacophore | 46 | acs.org |

Photoredox-Initiated Transformations

Visible-light photoredox catalysis has emerged as a powerful and green method for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.com This strategy has been successfully applied to the synthesis of pyrazoles. One approach involves a domino sequence of a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. acs.org In this process, α,β-unsaturated aldehydes act as synthetic equivalents of alkynes, with the aldehyde functioning as a photoremovable directing group. acs.org The reaction can be catalyzed by inexpensive organic dyes like eosin (B541160) Y under green light irradiation. acs.org Another example is the visible-light photoredox-catalyzed reaction of hydrazine with Michael acceptors, which uses air as the terminal oxidant, making the process environmentally benign. organic-chemistry.org This method allows for the synthesis of a variety of polysubstituted pyrazoles in good to excellent yields. organic-chemistry.org Ruthenium(II) complexes are also effective photocatalysts for the cycloaddition of sydnones with alkynes to produce pyrazoles in excellent yields. mdpi.com

Table 2: Photoredox-Initiated Pyrazole Synthesis

| Photocatalyst | Reactants | Key Transformation | Yield (%) | Reference |

| Eosin Y | α,β-Unsaturated aldehyde, Hydrazine | Cycloaddition/Oxidative deformylation | 54-56 | acs.org |

| Not specified | Hydrazine, Michael acceptors | Oxidation/Cycloaddition | Good to excellent | organic-chemistry.org |

| Ru(II) complex | Sydnone, Alkyne | [3+2] Cycloaddition | Excellent | mdpi.com |

Electrochemical Synthesis Approaches for Carbon-Heteroatom Bond Formation

Electrochemical methods offer a sustainable alternative to conventional synthesis by minimizing the use of chemical reagents and often proceeding under mild conditions. nih.gov In the context of pyrazole chemistry, electrochemistry has been primarily explored for the functionalization of the pyrazole ring. For example, the electrooxidative C–H halogenation (chlorination, bromination, and iodination) of pyrazole and its derivatives provides a direct route to halogenated pyrazoles, which are valuable intermediates for further modifications. nih.gov The electrosynthesis of 4-chloro-substituted pyrazole derivatives can be achieved through the chlorination of the parent pyrazoles at a platinum anode in aqueous sodium chloride solutions. researchgate.net While the direct electrochemical construction of the pyrazole ring is less common, the electro-organic synthesis of new heterocyclic compounds through the electrocatalyzed N–N coupling and ring cleavage of existing pyrazoles has been investigated. researchgate.net This suggests the potential for developing novel electrochemical pathways for the de novo synthesis of pyrazole scaffolds.

Green Chemistry Principles Applied to Pyrazole Synthesis (e.g., Microwave-Assisted and Solvent-Free Protocols)

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of pyrazoles. nih.govresearchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are prominent examples of these green approaches. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.netscielo.brrsc.org For instance, the synthesis of pyrazolone (B3327878) derivatives from β-ketoesters, hydrazines, and aldehydes under microwave irradiation and solvent-free conditions has been achieved with good to excellent yields (51–98%). nih.gov The efficiency of these reactions is often dependent on the microwave power. nih.gov Similarly, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives via the reaction of α,β-unsaturated ketones and arylhydrazines is significantly accelerated under microwave heating. rsc.org

Solvent-Free Protocols: Conducting reactions without a solvent minimizes waste and simplifies product purification. Solvent-free synthesis of pyrazole derivatives can be achieved through grinding techniques or by simply heating the neat reactants, often in conjunction with microwave irradiation. nih.govmdpi.com These methods are not only environmentally friendly but also offer practical advantages in terms of operational simplicity. nih.gov

Table 3: Comparison of Conventional and Green Synthesis Methods for Pyrazoles

| Reaction | Conventional Method (Conditions, Time, Yield) | Green Method (Conditions, Time, Yield) | Reference |

| Synthesis of Pyrazolones | Reflux, 6-9 h, 59-66% | Microwave (400 W), 5-8 min, Good yields | Not specified in provided text |

| Synthesis of quinolin-2(1H)-one-based pyrazoles | Not specified | Microwave (360 W, 120°C), 7-10 min, 68-86% | rsc.org |

| Synthesis of 4,5-dihydro-1H-pyrazoles | Conventional heating, Moderate yields | Microwave (solvent-free), Drastic time reduction, Improved yields | scielo.br |

Control of Regioselectivity and Stereoselectivity in the Formation of Pyrazole Systems

Regioselectivity: The control of regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. thieme-connect.comnih.gov The reaction can potentially yield two different regioisomers. The choice of reaction conditions, including the nature of the hydrazine (free base vs. salt) and the solvent, can significantly influence the regiochemical outcome. nih.govacs.org For example, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, using arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the corresponding free hydrazine yields the 1,5-regioisomer exclusively. nih.govacs.org The structure of the starting materials, such as β-enamino diketones, also plays a role in directing the regiochemistry of the cyclization. rsc.org

Stereoselectivity: While the pyrazole ring itself is aromatic and planar, the synthesis of pyrazole derivatives with chiral centers on the substituents requires stereoselective methods. nih.govnih.govrwth-aachen.de Asymmetric synthesis of pyrazoles often involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to introduce stereocenters with high diastereoselectivity. nih.gov The stereoselective Michael addition of pyrazolin-5-ones to various acceptors, catalyzed by organocatalysts, is another effective strategy for creating chiral pyrazolone derivatives. rwth-aachen.de Furthermore, palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been shown to proceed with excellent stereoselectivity. acs.org

Chemical Reactivity and Transformation Mechanisms of 1 3,5 Dimethyl 1h Pyrazol 4 Yl Acetone

Reactivity at the Pyrazole (B372694) Core

The pyrazole ring in 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone is an electron-rich aromatic system. The presence of two nitrogen atoms and the alkyl substituents influences its reactivity towards various reagents.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position, due to the directing effects of the two nitrogen atoms and the methyl groups at the C3 and C5 positions.

One of the most notable electrophilic substitution reactions for pyrazoles is the Vilsmeier-Haack formylation . This reaction introduces a formyl group onto the pyrazole ring, typically at the C4 position. For N-alkyl-3,5-dimethyl-1H-pyrazoles, treatment with phosphoryl chloride (POCl₃) in N,N-dimethylformamide (DMF) leads to the corresponding 4-formyl derivatives in good yields. slideshare.netwikipedia.org However, for 3,5-dimethyl-1H-pyrazole, where the nitrogen is unsubstituted, the reaction is less straightforward as electrophilic attack can also occur at the nitrogen atom. slideshare.netwikipedia.org

Another important electrophilic substitution is nitration . The nitration of pyrazole derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net This reaction also typically occurs at the C4 position of the pyrazole ring. The resulting nitro-substituted pyrazoles are valuable intermediates for further functionalization. An example is the synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. vaia.com

Halogenation of pyrazoles with electrophilic halogenating agents such as chlorine, bromine, or iodine also proceeds selectively at the C4 position, provided it is unsubstituted. nih.gov This reaction provides a convenient route to 4-halopyrazole derivatives, which can serve as precursors for cross-coupling reactions.

| Electrophilic Substitution Reaction | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | 4-Formylpyrazole |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitropyrazole |

| Halogenation | Cl₂, Br₂, or I₂ | C4 | 4-Halopyrazole |

Nucleophilic Reactivity and Additions at Pyrazole Positions

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups on the ring can facilitate nucleophilic substitution reactions.

The nitrogen atoms of the pyrazole ring, particularly the pyridine-like nitrogen (N2), possess lone pairs of electrons and can act as nucleophiles. This nucleophilicity is fundamental to the N-alkylation reactions discussed in the next section.

N-Alkylation Reactions and Positional Selectivity at Pyrazole Nitrogen Atoms

N-alkylation is a common reaction for pyrazoles and can lead to a mixture of regioisomers, with substitution occurring at either the N1 or N2 position. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the steric hindrance around the nitrogen atoms.

For unsymmetrical pyrazoles, the alkylation outcome is often governed by sterics, with the alkyl group preferentially attaching to the less hindered nitrogen atom. beilstein-journals.org Common alkylating agents include alkyl halides, and the reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen. masterorganicchemistry.com

A variety of bases and reaction conditions can be employed to control the regioselectivity of N-alkylation. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for certain pyrazole derivatives. mdpi.comnih.gov The choice of solvent can also play a crucial role in determining the ratio of N1 to N2 alkylated products. nih.gov

| Alkylating Agent | Base | Solvent | General Outcome |

| Alkyl Halide | K₂CO₃ | Acetone (B3395972) | Mixture of N1 and N2 isomers |

| Trichloroacetimidates | Brønsted Acid | 1,2-DCE | N-alkylation |

| Alkyl Bromide | NaH | THF | Favors N1-alkylation |

Transformations of the Acetone Side Chain

The acetone side chain of this compound offers a wealth of opportunities for chemical modification, primarily centered around the reactivity of the carbonyl group and the adjacent alpha-carbons.

Carbonyl Group Reactivity (e.g., Condensations, Reductions, Oxidations)

The carbonyl group of the acetone moiety is a key site for various chemical transformations.

Condensation Reactions:

Claisen-Schmidt Condensation: This reaction involves the condensation of the pyrazolyl acetone with an aromatic aldehyde in the presence of a base (like NaOH) to form α,β-unsaturated ketones, also known as chalcones. wikipedia.org These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds.

Knoevenagel Condensation: The reaction of the pyrazolyl acetone with compounds containing active methylene (B1212753) groups (e.g., malononitrile) in the presence of a mild base (like piperidine (B6355638) or ammonium (B1175870) carbonate) yields condensed products. researchgate.netwikipedia.org

Wittig Reaction: The carbonyl group can be converted to a double bond through the Wittig reaction, which involves the use of a phosphonium (B103445) ylide. libretexts.orgwikipedia.org This allows for the introduction of a variety of substituents at the carbonyl carbon.

Reduction Reactions:

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). vaia.com

Oxidation Reactions:

Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. wikipedia.orgorganic-chemistry.org The regioselectivity of this oxidation depends on the migratory aptitude of the groups attached to the carbonyl carbon.

| Reaction Type | Reagent(s) | Product |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base | α,β-Unsaturated ketone (Chalcone) |

| Knoevenagel Condensation | Active methylene compound, Base | Condensed product |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reduction to Alcohol | NaBH₄ | Secondary alcohol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Alkane |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester |

Alpha-Carbon Functionalization Strategies

The alpha-carbons of the acetone side chain are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

Alpha-Halogenation: In the presence of an acid catalyst, the ketone can undergo halogenation at the alpha-position with reagents like bromine in acetic acid. youtube.comyoutube.com The resulting α-halo ketones are versatile intermediates for further synthetic transformations.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of the alpha-carbon. This is typically achieved by reacting the ketone with formaldehyde (B43269) and a primary or secondary amine, often in the presence of an acid catalyst. libretexts.orgwikipedia.org This reaction is a powerful tool for introducing aminomethyl groups.

Alpha-Alkylation: The enolate generated from the ketone can be alkylated using an alkyl halide. Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation. youtube.com

Interconversions of the Methyl Substituents

The concept of interconversion of the methyl substituents at the 3 and 5 positions of the pyrazole ring in this compound is intrinsically linked to the phenomenon of annular prototropic tautomerism. In N-unsubstituted pyrazoles, the proton on the nitrogen atom can migrate to the other nitrogen atom, leading to two tautomeric forms that are in equilibrium. For a symmetrically substituted pyrazole like 3,5-dimethylpyrazole (B48361), this tautomeric exchange results in chemically equivalent C3 and C5 positions, which is often observed as a single set of signals in NMR spectroscopy due to rapid interconversion on the NMR timescale. nih.gov

This dynamic process does not involve the physical interchange of the methyl groups themselves but rather a rapid equilibrium that renders the 3- and 5-positions, and thus the attached methyl groups, indistinguishable on average. The rate of this proton transfer is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. nih.gov While this tautomerism is a fundamental aspect of the pyrazole ring, it does not represent a true structural rearrangement of the methyl groups from one carbon to another. More complex rearrangements, such as sigmatropic shifts of alkyl groups, have been studied in some 3H-pyrazole systems, but there is no specific evidence in the reviewed literature to suggest such a rearrangement occurs for the methyl groups of this compound under typical conditions. acs.org

Comprehensive Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations provide a fundamental understanding of the reaction pathways, including the sequence of bond-forming and bond-breaking events, and the nature of any transient species involved.

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various parameters such as reactant concentrations, temperature, and catalysts. For pyrazole formation, such as the Knorr synthesis from 1,3-dicarbonyl compounds and hydrazines, kinetic studies have revealed that the rate-determining step can vary with pH. researchgate.net These studies often employ techniques like NMR spectroscopy to monitor the progress of the reaction over time. researchgate.net

While specific kinetic data for the transformation pathways of this compound are not available in the surveyed literature, general principles from related systems can be applied. For instance, reactions involving the acetyl group at the 4-position would likely follow kinetics typical for ketones, with the reaction rate being influenced by the electronic effects of the pyrazole ring. Computational methods, such as Density Functional Theory (DFT), are also powerful tools for modeling reaction pathways and calculating activation barriers, offering theoretical insights into the kinetics of these transformations. eurasianjournals.com

The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the synthesis of pyrazoles, various intermediates have been isolated or detected spectroscopically. For example, in the reaction of 1,3-dicarbonyl compounds with hydrazines, pyrazoline intermediates can be formed, which then undergo oxidation to the aromatic pyrazole. organic-chemistry.orgmdpi.com

Techniques for identifying intermediates include spectroscopic methods (NMR, IR, Mass Spectrometry) to characterize their structure. In some cases, intermediates can be "trapped" by reacting them with a specific reagent to form a stable, characterizable product. youtube.com While no specific intermediates have been reported for the transformations of this compound, it is plausible that reactions involving the acetone side chain proceed through enol or enolate intermediates, which are common in ketone chemistry. Similarly, reactions involving the pyrazole ring could proceed through charged intermediates depending on the reaction conditions. Computational studies can also predict the structures and relative stabilities of potential intermediates along a reaction coordinate. eurasianjournals.com

Derivatization Strategies for 1 3,5 Dimethyl 1h Pyrazol 4 Yl Acetone

Methodologies for Structural Diversification of Pyrazole (B372694) Derivatives

The pyrazole core is a versatile scaffold in organic and medicinal chemistry, amenable to a wide array of synthetic transformations. nih.gov The diversification of pyrazole derivatives often begins with classical synthesis methods that allow for the introduction of various substituents. The Knorr pyrazole synthesis and related 1,3-dicarbonyl compound condensations with hydrazines are foundational methods for creating substituted pyrazole rings. nih.govmdpi.com For a pre-existing scaffold like 1-(3,5-dimethyl-1H-pyrazol-4-yl)acetone, diversification can be achieved through reactions at the C4 position, although in this case it is already substituted. However, modifications of the existing acetone (B3395972) group or reactions at the pyrazole nitrogens are more common post-synthesis diversification strategies. nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring. rsc.org While the C4 position of the target molecule is occupied, derivatization could be envisioned if a handle, such as a halogen atom, were introduced at other positions on the pyrazole ring, though this would represent a more profound alteration of the starting scaffold.

The following table outlines general methodologies that can be adapted for the structural diversification of pyrazole derivatives.

| Methodology | Description | Potential Application to Target Scaffold |

| Knorr Pyrazole Synthesis | Condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. | Foundational synthesis of the pyrazole core itself. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne or alkene. nih.gov | Alternative synthesis route to the pyrazole ring. |

| Transition-Metal Catalysis | C-H activation or cross-coupling reactions (e.g., Suzuki, Sonogashira) on halogenated pyrazoles. rsc.orgresearchgate.net | Functionalization of the pyrazole ring at positions other than C4, if modified. |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants to build the pyrazole core with diverse substituents. nih.gov | Efficient generation of diverse pyrazole libraries. |

Functionalization of the Pyrazole Nitrogen Atoms for Novel Conjugates

The pyrazole ring of this compound contains two nitrogen atoms, one of which is a pyrrole-like NH group that is readily deprotonated and alkylated, and the other a pyridine-like nitrogen that can be protonated or coordinated to metals. mdpi.com The presence of the NH group allows for straightforward N-functionalization to create a variety of novel conjugates.

N-alkylation is a common strategy, typically achieved by treating the pyrazole with an alkyl halide in the presence of a base. jmaterenvironsci.com This reaction can be used to introduce a wide range of substituents, from simple alkyl chains to more complex functional groups. Similarly, N-arylation can be accomplished using aryl halides under transition-metal catalysis. These modifications can significantly alter the electronic and steric properties of the molecule.

The following table summarizes common reactions for the functionalization of the pyrazole nitrogen.

| Reaction Type | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., THF) jmaterenvironsci.com | 1-Alkyl-3,5-dimethyl-4-acetonylpyrazole |

| N-Arylation | Aryl halide (e.g., Ar-I), Catalyst (e.g., Cu(I) or Pd(0)), Base | 1-Aryl-3,5-dimethyl-4-acetonylpyrazole |

| N-Acylation | Acetyl chloride, Pyridine jocpr.com | 1-Acetyl-3,5-dimethyl-4-acetonylpyrazole |

| Michael Addition | α,β-Unsaturated carbonyl compound | N-functionalized pyrazole with a carbonyl-containing side chain |

Targeted Modification of the Acetone Moiety and Ring Substituents

The acetone moiety at the C4 position offers a rich site for chemical derivatization. The carbonyl group can undergo a variety of classical ketone reactions, providing a gateway to a wide range of functional groups. For instance, reduction of the ketone would yield a secondary alcohol, which could be further functionalized. Reductive amination could introduce an amine group, and reactions with organometallic reagents like Grignards could lead to tertiary alcohols.

Condensation reactions are also a viable strategy. The Knoevenagel condensation of the acetone group with an active methylene (B1212753) compound can be used to form new carbon-carbon bonds and extend the side chain. mdpi.com Additionally, the methyl groups on the pyrazole ring, while generally less reactive, could potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this would require harsh conditions.

The table below details potential modifications of the acetone moiety.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Reduction | NaBH4, Methanol | Secondary Alcohol |

| Reductive Amination | Amine (R-NH2), Reducing agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amine |

| Grignard Reaction | Grignard reagent (R-MgBr), Ether | Tertiary Alcohol |

| Wittig Reaction | Wittig reagent (Ph3P=CHR) | Alkene |

| Knoevenagel Condensation | Active methylene compound, Base (e.g., piperidine) mdpi.com | α,β-Unsaturated system |

Orthogonal Protection and Deprotection Techniques for Selective Functionalization

In a molecule with multiple reactive sites like this compound, selective functionalization often requires the use of protecting groups. Orthogonal protection is a strategy that allows for the deprotection of one functional group without affecting others. wikipedia.org For instance, if one wanted to selectively modify the acetone moiety without affecting the pyrazole NH, the NH group could be protected.

Common protecting groups for the pyrazole nitrogen include the Boc (tert-butoxycarbonyl) group, which is acid-labile, and the benzyl (B1604629) group, which can be removed by hydrogenolysis. arkat-usa.org The choice of protecting group depends on the desired reaction conditions for the subsequent steps. For example, the Boc group is stable to many basic and nucleophilic reagents, making it suitable for reactions at the acetone moiety.

The following table presents some orthogonal protection strategies relevant to the target molecule.

| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions |

| Pyrazole NH | Boc (tert-butoxycarbonyl) | Boc2O, Base (e.g., NaHCO3) researchgate.net | Acid (e.g., TFA) or NaBH4 in EtOH arkat-usa.org |

| Pyrazole NH | THP (Tetrahydropyranyl) | Dihydropyran, Acid catalyst rsc.org | Acidic hydrolysis |

| Carbonyl (Acetone) | Acetal/Ketal | Ethylene glycol, Acid catalyst | Aqueous acid |

Solid-Phase Synthetic Approaches for Derivatization

Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries. In this approach, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and byproducts are then washed away, simplifying purification.

For this compound, a solid-phase derivatization strategy could involve attaching the molecule to a resin via a suitable linker. For example, the pyrazole nitrogen could be linked to the resin. Once attached, the acetone moiety could be subjected to a variety of reactions in a parallel or combinatorial fashion. After the desired modifications are complete, the final products are cleaved from the resin. This approach is particularly useful for generating large libraries of derivatives for screening purposes.

| Solid-Phase Strategy Component | Description | Example |

| Solid Support | An insoluble polymer bead (e.g., polystyrene). | Merrifield resin |

| Linker | A chemical moiety that connects the substrate to the solid support. | A linker that can be cleaved under specific conditions (e.g., acid-labile linker). |

| Synthetic Transformation | Reactions performed on the resin-bound substrate. | Reduction of the acetone, reductive amination, etc. |

| Cleavage | Release of the final product from the solid support. | Treatment with a strong acid (e.g., TFA). |

Late-Stage Diversification from the this compound Scaffold

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. nih.gov This approach is highly valuable as it allows for the rapid generation of a diverse set of analogs from a common, advanced intermediate. For the this compound scaffold, late-stage diversification would focus on reactions that are tolerant of the existing functional groups.

For example, if a halogen were introduced onto the pyrazole ring in an earlier step, late-stage diversification could involve a variety of palladium-catalyzed cross-coupling reactions to introduce different aryl or alkyl groups. researchgate.net Alternatively, the products of the initial derivatization of the acetone moiety (e.g., the secondary alcohol from reduction) could serve as a platform for further late-stage modifications, such as esterification or etherification.

The following table provides examples of late-stage diversification reactions.

| Initial Scaffold | Late-Stage Reaction | Reagents and Conditions | Diversified Products |

| Halogenated Pyrazole Analog | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base researchgate.net | Aryl-substituted pyrazoles |

| Halogenated Pyrazole Analog | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base researchgate.net | Alkynyl-substituted pyrazoles |

| Pyrazole with Secondary Alcohol | Esterification | Carboxylic acid, Coupling agent (e.g., DCC) | Ester derivatives |

| Pyrazole with Secondary Alcohol | Etherification | Alkyl halide, Base (e.g., NaH) | Ether derivatives |

Spectroscopic and Structural Elucidation of 1 3,5 Dimethyl 1h Pyrazol 4 Yl Acetone and Its Synthetic Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the pyrazole (B372694) and acetone (B3395972) components.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule. The absence of spin-spin coupling for the pyrazole and acetone substituents results in a series of singlet peaks, simplifying the initial analysis.

The spectrum is characterized by a broad singlet in the downfield region (typically δ > 10 ppm), which is attributable to the N-H proton of the pyrazole ring. The chemical shift of this proton can be variable and is often influenced by solvent, concentration, and temperature. The two methyl groups attached to the pyrazole ring at positions 3 and 5 are magnetically equivalent, or nearly so, and appear as a sharp singlet integrating to six protons, typically observed around δ 2.22 ppm.

The protons of the acetone moiety give rise to two distinct singlets. The methyl protons of the acetyl group (-C(O)CH₃) resonate at approximately δ 2.15 ppm, a characteristic region for methyl ketones. The methylene (B1212753) protons (-CH₂-) connecting the pyrazole ring to the carbonyl group are deshielded by both the aromatic ring and the adjacent carbonyl functionality, resulting in a singlet at approximately δ 3.60 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Pyrazole) | >10.0 (broad) | Singlet | 1H |

| 3-CH₃, 5-CH₃ (Pyrazole) | 2.22 | Singlet | 6H |

| -CH₂- (Methylene bridge) | 3.60 | Singlet | 2H |

| -C(O)CH₃ (Acetyl) | 2.15 | Singlet | 3H |

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetone group is the most deshielded, appearing as a characteristic peak around δ 206.5 ppm. The aromatic carbons of the pyrazole ring appear in the region of δ 108-148 ppm. The C3 and C5 carbons, being substituted with methyl groups, are observed at approximately δ 147.8 ppm. The C4 carbon, which bears the acetone substituent, is found further upfield at around δ 108.4 ppm.

The carbon atoms of the methyl groups on the pyrazole ring (3-CH₃ and 5-CH₃) resonate at a similar chemical shift, around δ 11.0 ppm. The methylene bridge carbon (-CH₂-) is observed near δ 38.5 ppm, while the acetyl methyl carbon (-C(O)CH₃) appears at approximately δ 29.8 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C (O)- (Carbonyl) | 206.5 |

| C 3, C 5 (Pyrazole) | 147.8 |

| C 4 (Pyrazole) | 108.4 |

| -C H₂- (Methylene bridge) | 38.5 |

| -C(O)C H₃ (Acetyl) | 29.8 |

| 3-C H₃, 5-C H₃ (Pyrazole) | 11.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃).

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the precise atomic connectivity. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, where all non-NH proton signals are singlets, the COSY spectrum would be expected to show no cross-peaks, confirming the absence of vicinal or geminal proton couplings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique is crucial for definitively assigning the carbon signals. For instance, it would show a correlation between the proton signal at δ 3.60 ppm and the carbon signal at δ 38.5 ppm, confirming this pair as the -CH₂- group. Similarly, correlations would be observed for the pyrazole methyls (δ 2.22 ppm / δ 11.0 ppm) and the acetyl methyl (δ 2.15 ppm / δ 29.8 ppm).

A correlation from the methylene protons (-CH₂- at δ 3.60 ppm) to the pyrazole C4 carbon (δ 108.4 ppm), confirming the attachment point on the ring.

Correlations from the methylene protons (-CH₂- at δ 3.60 ppm) to the carbonyl carbon (-C(O)- at δ 206.5 ppm), establishing the acetone framework.

A correlation from the acetyl methyl protons (-C(O)CH₃ at δ 2.15 ppm) to the carbonyl carbon (δ 206.5 ppm), confirming its position.

Correlations from the pyrazole methyl protons (δ 2.22 ppm) to the C3 and C5 carbons (δ 147.8 ppm) and the C4 carbon (δ 108.4 ppm), confirming the substitution pattern on the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. wikipedia.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₁₂N₂O. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ with a measured m/z value that closely matches the calculated exact mass, thereby confirming the elemental composition.

| Formula | Calculated Exact Mass (m/z) | Ion Type |

| C₈H₁₂N₂O | 152.09496 | [M]⁺ |

| C₈H₁₃N₂O | 153.10224 | [M+H]⁺ |

Table 3: Calculated Exact Masses for Molecular Ions of this compound.

In electron ionization mass spectrometry (EI-MS), the molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, characteristic ions. nih.govlibretexts.org The analysis of these fragments provides corroborating evidence for the proposed structure. For this compound, the fragmentation is expected to be dominated by cleavages adjacent to the carbonyl group. libretexts.org

A prominent fragmentation pathway for ketones is α-cleavage, the breaking of a bond adjacent to the carbonyl group.

Loss of a methyl radical ([M - 15]⁺): Cleavage of the bond between the carbonyl carbon and the acetyl methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 137.

Formation of the acetyl cation ([M - 109]⁺): Cleavage of the bond between the carbonyl carbon and the methylene bridge would generate a highly stable acylium ion, [CH₃CO]⁺, which would produce a strong signal at m/z 43. This is often the base peak in the mass spectra of methyl ketones.

Loss of an acetyl radical ([M - 43]⁺): The same cleavage can result in the charge being retained on the pyrazole-containing fragment, leading to the loss of an acetyl radical (•COCH₃) and the formation of a pyrazolyl-methyl cation at m/z 109.

Further fragmentation can involve the cleavage of the pyrazole ring itself, a characteristic process for this class of heterocycles. researchgate.net The observation of these specific fragment ions in the mass spectrum provides strong evidence for the presence of the 3,5-dimethylpyrazole (B48361) ring connected to an acetone moiety via a methylene bridge at the C4 position.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 152 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 137 | [M - CH₃]⁺ | •CH₃ |

| 109 | [M - COCH₃]⁺ | •COCH₃ |

| 43 | [CH₃CO]⁺ | •C₇H₉N₂ |

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the pyrazole ring and the acetone moiety.

The primary functional groups include the ketone carbonyl group (C=O), the pyrazole N-H and C=N bonds, and various C-H bonds. The C=O stretching vibration from the acetone group is typically one of the most intense and easily identifiable peaks, appearing in the range of 1700-1725 cm⁻¹. The N-H stretching vibration of the pyrazole ring is expected to produce a broad band in the region of 3100-3300 cm⁻¹. The C=N stretching vibration within the pyrazole ring typically appears around 1550-1610 cm⁻¹. mdpi.commdpi.com Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. mdpi.commdpi.com

Analysis of structurally related pyrazole derivatives provides insight into the expected spectral features. For instance, various 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives exhibit C=N stretching peaks between 1513–1612 cm⁻¹. mdpi.com Similarly, the IR spectrum for 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione shows a strong C=O absorption at 1694 cm⁻¹ and a C=C stretch at 1568 cm⁻¹, which is in the region expected for the pyrazole C=N vibration. mdpi.com The spectrum of the parent 3,5-dimethylpyrazole shows characteristic bands that can be used as a reference for the core structure. nist.gov

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) |

|---|---|---|---|

| N-H (Pyrazole) | Stretching | 3100 - 3300 | ~3260 mdpi.com |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2900, 2926 mdpi.commdpi.com |

| C=O (Ketone) | Stretching | 1700 - 1725 | 1670, 1694 mdpi.commdpi.com |

| C=N (Pyrazole) | Stretching | 1550 - 1610 | 1513 - 1612 mdpi.com |

| C=C (Pyrazole) | Stretching | 1560 - 1580 | 1580 mdpi.com |

| C-N (Pyrazole) | Stretching | 1190 - 1230 | 1194, 1230 mdpi.commdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uzh.ch The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The structure of this compound contains two primary chromophores—the functional groups responsible for absorbing light: the pyrazole ring and the carbonyl group of the acetone moiety. tanta.edu.eg

The electronic transitions observed in the UV-Vis spectrum are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). uzh.chtanta.edu.eg

π → π Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of unsaturated systems like the pyrazole ring. These transitions are generally high-energy and result in strong absorption bands, typically in the 200-250 nm range for isolated or simple conjugated systems. libretexts.orguomustansiriyah.edu.iq

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the oxygen atom of the carbonyl group, to a π antibonding orbital. uzh.ch These transitions are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths, often in the 270-300 nm range. uomustansiriyah.edu.iq

The position and intensity of the absorption maxima (λmax) are sensitive to the molecular environment. The polarity of the solvent can cause shifts in λmax; n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may experience a bathochromic (red) shift to longer wavelengths. tanta.edu.eguomustansiriyah.edu.iq The degree of conjugation in the molecule also significantly influences the absorption spectrum; extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift. libretexts.org

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Characteristics |

|---|---|---|---|

| Pyrazole Ring (C=N, C=C) | π → π | 200 - 250 | High intensity (strong absorption) |

| Carbonyl Group (C=O) | n → π | 270 - 300 | Low intensity (weak absorption) |

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for a complete geometric characterization of the molecule and its packing in the crystal lattice.

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic data on related pyrazole derivatives allow for a reliable prediction of its key structural features. researchgate.netmdpi.comresearchgate.net The 3,5-dimethyl-1H-pyrazole core is expected to be nearly planar, a common feature of aromatic heterocyclic rings. researchgate.net For example, in the structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring itself is planar with a root-mean-square deviation of only 0.009 Å. researchgate.net

| Structural Parameter | Expected Value / Feature | Basis from Analog Structures |

|---|---|---|

| Pyrazole Ring Geometry | Essentially planar | Observed in numerous pyrazole crystal structures. researchgate.netresearchgate.net |

| N-N Bond Length | ~1.35 - 1.38 Å | Typical for pyrazole rings. |

| C=N Bond Length | ~1.32 - 1.35 Å | Consistent with C=N double bond character in a heteroaromatic ring. mdpi.com |

| C-C Bond Length (ring) | ~1.38 - 1.40 Å | Aromatic C-C bond character. |

| Dihedral Angle (Pyrazole-Phenyl) | Variable (e.g., 31.38°) | Indicates twist between ring systems, which would be analogous to the twist between the pyrazole and acetone groups. researchgate.net |

Microscopic and Spectroscopic Methods for Crystalline and Amorphous Forms

The solid-state form of a chemical compound can significantly impact its physical properties. A compound can exist in a highly ordered crystalline state or a disordered amorphous state. Several methods are employed to distinguish between these forms.

X-ray Powder Diffraction (XRPD) is the primary technique for this differentiation. A crystalline sample will produce a diffraction pattern with a series of sharp, well-defined peaks at specific angles, which are characteristic of its specific crystal lattice. In contrast, an amorphous sample lacks long-range order and will produce a diffractogram with one or more broad, diffuse halos.

Spectroscopic methods like Infrared (IR) spectroscopy can also provide evidence of the solid form. In a crystalline material, the molecules are held in a uniform, repeating environment. This can lead to sharper and more finely resolved absorption bands compared to an amorphous solid, where the varied molecular environments cause a broadening of the spectral peaks.

Microscopic methods , particularly Polarized Light Microscopy (PLM), are used to visualize crystallinity. Crystalline materials (unless cubic) are typically birefringent, meaning they rotate the plane of polarized light and appear bright with distinct colors against a dark background when viewed between crossed polarizers. Amorphous materials are isotropic and will remain dark.

Thermal analysis , such as Differential Scanning Calorimetry (DSC), is another crucial tool. A crystalline solid exhibits a characteristic sharp endothermic peak at its melting point (Tm). An amorphous solid does not have a distinct melting point but instead shows a subtle change in heat capacity known as a glass transition (Tg) at a lower temperature, followed by a broad crystallization exotherm and subsequent melting if heated further.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone of chemical characterization, used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula to validate the compound's empirical formula and assess its purity. nih.govderpharmachemica.com

The molecular formula for this compound is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. For a synthesized sample to be considered pure and its formula validated, the experimentally determined percentages must closely match the calculated values, typically within a margin of ±0.4%. mdpi.com This analysis is often performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 63.15% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.41% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.51% |

| Total | 152.197 | 100.00% |

Computational Chemistry Approaches to 1 3,5 Dimethyl 1h Pyrazol 4 Yl Acetone

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule derived from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and various other chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.comresearchgate.net DFT methods are extensively used to determine the equilibrium geometry of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone, predicting bond lengths, bond angles, and dihedral angles with results that often show excellent agreement with experimental data where available. nih.govresearchgate.netresearchgate.net For instance, calculations on related pyrazole structures have been performed using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311+G(d,p) to optimize molecular geometries. researchgate.netscispace.com

Beyond structural prediction, DFT is invaluable for calculating molecular reactivity descriptors. These descriptors provide insight into the chemical behavior of the molecule. Key descriptors calculated for pyrazole derivatives include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

Energy Gap (ΔE) : The difference between the HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for intermolecular interactions.

These calculations help rationalize the molecule's reactivity in various chemical environments and its potential interactions with biological targets. nih.gov

Table 1: Common Reactivity Descriptors Calculated via DFT for Pyrazole Derivatives

| Descriptor | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicting sites for electrophilic attack |

| LUMO Energy | Electron-accepting ability | Predicting sites for nucleophilic attack |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Assessing molecular stability and excitability |

| Ionization Potential | Energy required to remove an electron | Characterizing redox properties |

| Electron Affinity | Energy released when an electron is added | Characterizing redox properties |

| Electronegativity | Tendency to attract electrons | Understanding charge distribution |

| Hardness/Softness | Resistance to change in electron distribution | Predicting reaction favorability (HSAB principle) |

| MEP Surface | 3D charge distribution | Identifying sites for H-bonding and other interactions |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide more accurate results for certain properties, such as interaction energies. researchgate.net

For this compound, ab initio methods are particularly useful for:

High-Accuracy Energy Calculations : Determining precise total and relative energies of different molecular conformations or isomers.

Spectroscopic Predictions : Simulating vibrational spectra (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net Theoretical calculations of vibrational frequencies often show good agreement with experimental spectra, aiding in the assignment of complex spectral features. nih.gov Similarly, predicted NMR shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help confirm the molecular structure. mdpi.com

These predictions are vital for interpreting experimental spectroscopic data and confirming the identity and purity of the synthesized compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic details of a molecule, molecular modeling and dynamics simulations focus on its physical behavior, including its flexibility and interactions with its environment over time.

The structure of this compound is not rigid; it possesses conformational flexibility due to rotation around the single bonds connecting the pyrazole ring to the acetone (B3395972) moiety. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface or energy landscape. nih.gov Studies on similar pyrazole derivatives have shown that the orientation of substituents relative to the pyrazole ring is critical. researchgate.net For this molecule, key considerations would be the rotational angle between the plane of the pyrazole ring and the C-C=O plane of the acetone group. DFT calculations are often employed to find the energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its ability to interact with other molecules, such as binding to a receptor site.

Understanding how this compound interacts with other molecules is key to predicting its behavior in solution and its potential as a ligand for biological targets. Computational techniques like molecular docking and molecular dynamics (MD) simulations are primary tools for this purpose. nih.govnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net For pyrazole derivatives, docking studies have been used to investigate binding modes with enzymes like acetylcholinesterase, topoisomerase, and various kinases. nih.govnih.gov These studies identify crucial intermolecular interactions, such as:

Hydrogen Bonds : The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the acetone group can act as acceptors. nih.gov

Hydrophobic Interactions : The methyl groups on the pyrazole ring contribute to favorable hydrophobic contacts.

π-Interactions : The aromatic pyrazole ring can engage in π-π stacking or C-H···π interactions. researchgate.net

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be run to study the stability of the ligand-receptor complex over time. nih.govnih.gov An MD simulation tracks the movements of all atoms in the system, providing insights into the dynamic behavior of the binding mode, the flexibility of the complex, and the persistence of key intermolecular interactions. nih.gov Binding free energies can also be calculated from MD trajectories using methods like MM/PBSA to quantify the affinity of the ligand for the receptor. nih.gov

Reaction Mechanism Elucidation through Computational Tools (e.g., Intrinsic Reaction Coordinate (IRC) Calculations)

Computational tools are essential for mapping out the pathways of chemical reactions, identifying transition states, and confirming the feasibility of a proposed mechanism. The Intrinsic Reaction Coordinate (IRC) is a key concept in this area. An IRC calculation maps the minimum energy path on the potential energy surface that connects a transition state structure to its corresponding reactants and products. missouri.edu

For reactions involving this compound, either its synthesis or its subsequent transformation, computational analysis can provide a detailed picture of the mechanism. For example, the synthesis of the pyrazole ring itself often occurs via a [3+2] cycloaddition or a condensation reaction. mdpi.comnih.gov IRC calculations have been successfully applied to study the mechanism of pyrazole formation, confirming the structures that are connected by a specific transition state and verifying that the calculated pathway is correct. mdpi.com By locating the transition state for a reaction step and then running an IRC calculation in both the forward and reverse directions, chemists can confirm that the transition state indeed connects the intended reactant and product, providing strong evidence for the proposed reaction mechanism. missouri.eduyoutube.com

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational chemistry provides a powerful lens for the theoretical prediction and validation of spectroscopic data for molecules like this compound. Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are instrumental in simulating various types of spectra, offering insights that complement and guide experimental work. These theoretical calculations can elucidate molecular structure, vibrational modes, and electronic transitions, which are fundamental to interpreting experimental spectroscopic results.

A common approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP with a suitable basis set, for instance, 6-311+G**. nih.gov Following optimization, vibrational frequency calculations can be performed at the same level of theory. nih.gov These calculations yield theoretical infrared (IR) and Raman spectra. The computed frequencies often require scaling to correct for anharmonicity and the approximate nature of the theoretical method, leading to a strong correlation with experimental data. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental spectra of pyrazole and its derivatives. nih.gov

For predicting nuclear magnetic resonance (NMR) spectra, computational methods can calculate the chemical shifts of ¹H and ¹³C atoms. nih.gov These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus. By comparing the computed chemical shifts with experimental data, researchers can confirm the proposed structure of a synthesized compound. mdpi.commdpi.comchemrxiv.org

Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate the electronic properties and predict the ultraviolet-visible (UV-Vis) absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The resulting theoretical spectrum, which shows absorption wavelengths and oscillator strengths, can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions, such as π → π* transitions, occurring within the molecule. nih.gov

Below is a representative data table illustrating the type of information that can be obtained from computational predictions of spectroscopic data for a pyrazole derivative, based on findings for analogous structures.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR (ppm) | ||

| Pyrazole-H | 6.15 | 6.20 |

| CH₃ (pyrazole ring) | 2.25, 2.45 | 2.30, 2.50 |

| CH₂ (acetone moiety) | 3.80 | 3.85 |

| CH₃ (acetone moiety) | 2.10 | 2.15 |

| ¹³C NMR (ppm) | ||

| C=O (acetone moiety) | 205.0 | 206.5 |

| Pyrazole C₃, C₅ | 148.0, 138.0 | 149.2, 139.1 |

| Pyrazole C₄ | 105.0 | 106.3 |

| IR (cm⁻¹) | ||

| C=O Stretch | 1715 | 1710 |

| C=N Stretch | 1550 | 1555 |

| C-H Stretch | 2950-3100 | 2960-3120 |

| UV-Vis λₘₐₓ (nm) | 255 | 260 |

Challenges and Future Directions in Computational Studies of Pyrazole Derivatives

Despite the significant advancements in computational chemistry, several challenges remain in the accurate modeling of pyrazole derivatives. One of the primary challenges is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that are in equilibrium. acs.orgmdpi.com For pyrazole derivatives, prototropic tautomerism can significantly influence their chemical and physical properties. Accurately predicting the relative energies and populations of these tautomers is computationally demanding and requires high-level theoretical methods and consideration of solvent effects. acs.org

Another challenge lies in the inherent complexity and diversity of heterocyclic compounds. The presence of multiple heteroatoms and functional groups can lead to complex electronic effects and conformational landscapes that are difficult to model accurately. The high flexibility of some derivatives also presents a hurdle for computational modeling. nih.gov Furthermore, achieving high accuracy in predicting spectroscopic data often requires a balance between computational cost and the level of theory, which can be a difficult compromise. mit.edu

The future of computational studies on pyrazole derivatives is poised to benefit from several emerging trends in the field. The development of new and more accurate density functionals and basis sets will continue to improve the predictive power of DFT calculations. mit.edu The increasing use of machine learning and artificial intelligence offers a promising avenue for accelerating the prediction of molecular properties and spectroscopic data. barringtonjames.com These data-driven approaches can learn from large datasets of known compounds to build predictive models that are much faster than traditional quantum chemical calculations. scispace.com

Moreover, advancements in computing hardware will enable the use of more sophisticated and computationally expensive methods on larger and more complex pyrazole derivatives. nih.gov This will facilitate more accurate predictions of not only spectroscopic properties but also reaction mechanisms, binding affinities to biological targets, and material properties. The continued synergy between computational modeling and experimental validation will be crucial for advancing the understanding and application of this important class of heterocyclic compounds. cuny.edu

Applications of 1 3,5 Dimethyl 1h Pyrazol 4 Yl Acetone As a Synthetic Building Block

Role in the Assembly of Complex Molecular Architectures

The unique combination of a nucleophilic pyrazole (B372694) ring and an electrophilic carbonyl group in 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone allows it to participate in a variety of chemical transformations, leading to the assembly of complex molecular structures. The pyrazole moiety can be involved in reactions such as N-alkylation, N-arylation, and acylation, while the acetone (B3395972) fragment can undergo condensations, reductions, and other modifications. This dual reactivity enables chemists to construct elaborate molecules with potential applications in medicinal chemistry and agrochemistry.

For instance, pyrazole derivatives are known to be key components in the synthesis of pharmacologically active compounds. The core structure of this compound can be elaborated to produce molecules with desired biological activities. The ability to introduce various substituents onto both the pyrazole ring and the side chain provides a pathway to fine-tune the steric and electronic properties of the final products, which is crucial for optimizing their interaction with biological targets.

Precursor for the Synthesis of Novel Heterocyclic Systems

A primary application of this compound is its role as a starting material for the synthesis of new heterocyclic compounds. The acetone side chain offers a convenient handle for cyclization reactions, leading to the formation of fused ring systems. These reactions often involve condensation with binucleophilic reagents, resulting in the creation of novel polycyclic frameworks that incorporate the pyrazole ring.

For example, the reaction of similar pyrazole derivatives with various reagents can yield fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. ics-ir.org These classes of compounds are of significant interest due to their diverse biological activities. The versatility of the pyrazole scaffold makes it a valuable building block in the construction of such complex heterocyclic libraries. ics-ir.org

| Precursor Compound | Reagent | Resulting Heterocyclic System | Potential Application |

| 5-amino-pyrazole-4-carbonitrile derivatives | Various organic reagents | Pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-e] researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine | Biologically active molecules |

| 1-Cyanoacetyl-3,5-dimethylpyrazole | Nitrogen nucleophiles | Pyridine and pyrimidine (B1678525) derivatives | Heterocyclic synthesis |

Integration into Materials Science Research

The structural features of this compound also make it a candidate for applications in materials science, particularly in the development of coordination polymers and advanced organic materials.

Pyrazole derivatives are widely utilized as ligands in the synthesis of Metal-Organic Frameworks (MOFs). dtu.dkdim-materre.fr MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The nitrogen atoms of the pyrazole ring in compounds like this compound can coordinate to metal centers, forming stable, extended networks. dtu.dk

The specific geometry and electronic properties of the pyrazole ligand influence the resulting structure and properties of the MOF. By modifying the acetone side chain, it is possible to introduce additional functional groups that can tailor the pore size, shape, and surface chemistry of the MOF for specific applications, such as gas storage, separation, and catalysis. dim-materre.fr The combination of pyrazole and carboxylate functionalities in a single ligand, for instance, can lead to the formation of robust and water-stable MOFs. dtu.dk

Beyond MOFs, this compound can serve as a monomer or a key component in the synthesis of advanced polymeric materials. The reactive sites on both the pyrazole ring and the acetone side chain allow for its incorporation into polymer backbones or as pendant groups. This can impart desirable properties to the resulting polymers, such as thermal stability, specific optical or electronic characteristics, and metal-coordinating capabilities. The versatility of pyrazole chemistry allows for the creation of a wide range of functional polymers with tailored properties.

Contributions to the Design and Synthesis of Functional Organic Molecules

The utility of this compound extends to the broader field of functional organic molecule synthesis. The pyrazole core is a key feature in many molecules designed for specific functions, including dyes, sensors, and electronic materials. The ability to readily modify the acetone side chain of this building block allows for the systematic tuning of the photophysical and electronic properties of the resulting molecules.

For example, Knoevenagel condensation of the acetone moiety with various aldehydes can lead to the formation of donor-acceptor chromophores, which are essential components in organic electronics and nonlinear optics. mdpi.com The pyrazole ring can act as an electron-donating or -withdrawing group depending on the substitution pattern, providing a means to control the electronic characteristics of the final molecule.

Conclusion and Future Research Perspectives on 1 3,5 Dimethyl 1h Pyrazol 4 Yl Acetone

Synthesis and Mechanistic Insights

While the classical synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648), the preparation of specifically substituted 4-acylpyrazoles can be challenging. nih.govorgsyn.org A significant future research direction lies in the development and optimization of synthetic routes to 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone. One promising, modern approach involves a one-pot cascade reaction of saturated ketones with hydrazones, catalyzed by copper. nih.gov This method, which features multiple C(sp3)-H bond functionalizations and C-C bond cleavage, could offer a highly efficient and regioselective pathway to the target compound from simple starting materials. nih.gov